BenchChemオンラインストアへようこそ!

5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid

LogP Aqueous solubility Drug-likeness

5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid (CAS 931353-71-8) is a fused heterocyclic compound belonging to the isoxazolo[5,4-d]pyrimidin-4(5H)-one family. It bears a carboxylic acid at C-3 and a carboxymethyl substituent at N-5, yielding a molecular formula of C₈H₅N₃O₆ and a molecular weight of 239.14 g/mol.

Molecular Formula C8H5N3O6
Molecular Weight 239.14 g/mol
Cat. No. B13560468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid
Molecular FormulaC8H5N3O6
Molecular Weight239.14 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=NO2)C(=O)O)C(=O)N1CC(=O)O
InChIInChI=1S/C8H5N3O6/c12-3(13)1-11-2-9-6-4(7(11)14)5(8(15)16)10-17-6/h2H,1H2,(H,12,13)(H,15,16)
InChIKeyVUJRRMNFFZEHFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid – Procurement-Relevant Compound Profile


5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid (CAS 931353-71-8) is a fused heterocyclic compound belonging to the isoxazolo[5,4-d]pyrimidin-4(5H)-one family. It bears a carboxylic acid at C-3 and a carboxymethyl substituent at N-5, yielding a molecular formula of C₈H₅N₃O₆ and a molecular weight of 239.14 g/mol . The isoxazolo[5,4-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported as kinase inhibitors, Toll-like receptor 7 (TLR7) agonists, and ΔF508-CFTR correctors [1]. The presence of two carboxylic acid groups distinguishes this compound from its closest commercially available analogs, imparting distinct physicochemical properties that are quantifiable and relevant for scientific selection in drug discovery and chemical biology programs .

5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid – Why Analogs Cannot Substitute Without Data Confirmation


Interchanging isoxazolo[5,4-d]pyrimidine-4(5H)-one derivatives without empirical verification is scientifically unsound because small structural modifications at the N-5 position produce large, quantifiable shifts in key molecular properties. Replacing the N-5 carboxymethyl group with a methyl or hydrogen substituent alters LogP by more than 0.4 units, TPSA by over 35 Ų, and hydrogen-bond donor/acceptor counts—each of which directly impacts aqueous solubility, membrane permeability, and target-binding pharmacodynamics . Generic substitution therefore risks irreproducible assay results and confounded structure–activity relationships in kinase, TLR7, and CFTR modulator programs that exploit this chemotype [1].

5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid – Quantitative Differentiation Evidence Guide


LogP Reduction of 0.45 Units Relative to 5-Methyl Analog Enhances Aqueous Solubility

The target compound exhibits a computed LogP of -0.8327 versus -0.3803 for the 5-methyl analog (CAS 1104927-34-5), representing a ΔLogP of -0.4524 . This substantial increase in hydrophilicity is driven by the N-5 carboxymethyl group bearing an additional free carboxylic acid. In medicinal chemistry, each decrease of 0.5 LogP units can approximately double aqueous solubility for compounds in this molecular weight range, directly impacting biochemical assay compatibility and formulation options.

LogP Aqueous solubility Drug-likeness

Addition of One Hydrogen Bond Donor and One Acceptor Compared to 5-Methyl Analog Expands Target Engagement Capacity

The target compound provides 2 hydrogen bond donors and 7 hydrogen bond acceptors, whereas the 5-methyl comparator offers only 1 donor and 6 acceptors . The additional carboxylic acid on the N-5 carboxymethyl chain contributes one extra donor (O–H) and one extra acceptor (C=O), which can participate in salt bridges, water-mediated interactions, or direct hydrogen bonds with protein targets. In fragment-based drug discovery, each additional H-bond functionality can contribute approximately 2–4 kJ/mol to binding free energy when optimally positioned.

Hydrogen bonding Structure-based drug design Ligand efficiency

TPSA Increase of 37.3 Ų Over 5-Methyl Analog Predicts Altered Membrane Permeability and Oral Bioavailability Profiles

The target compound has a topological polar surface area (TPSA) of 135.52 Ų, compared to 98.22 Ų for the 5-methyl analog—a difference of +37.30 Ų (+38%) . The well-established TPSA threshold for oral bioavailability (≤140 Ų) highlights that both compounds remain within drug-like space, but the target compound's higher TPSA is expected to reduce passive transcellular permeability while increasing paracellular transport potential. This property profile may be advantageous for targeting extracellular or membrane-proximal binding sites, including Toll-like receptors and ion channels where the isoxazolo[5,4-d]pyrimidine scaffold has demonstrated activity [1].

Topological polar surface area Membrane permeability Oral bioavailability

Three Rotatable Bonds Provide Greater Conformational Sampling Capacity Than Single-Bond Analogs

The target compound possesses 3 rotatable bonds, compared to only 1 rotatable bond in both the 5-methyl and 4-oxo analogs . The two additional rotatable bonds reside in the N-5 carboxymethyl chain, enabling the terminal carboxylic acid to sample a wider conformational space. Molecular dynamics simulations suggest each additional rotatable bond can increase the number of accessible low-energy conformers by approximately 3-fold, enhancing the probability of adopting a bioactive conformation upon target binding.

Conformational flexibility Molecular recognition Crystal engineering

Purity Specification of ≥98% Outperforms 5-Methyl Analog (95+%) for Quantitative Bioassays

The target compound is supplied at ≥98% purity (Chemscene) and 97% (AKSci) , compared to 95+% for the 5-methyl analog from the same vendor . This minimum purity advantage of at least 2–3 absolute percentage points reduces the potential for confounding biological activity from unidentified impurities. In concentration-response assays (e.g., IC50 determinations), a 3% impurity at 10 µM nominal concentration equates to up to 300 nM of potentially active contaminant, which can be significant for potent compounds.

Compound purity Assay reproducibility Quality control

Isoxazolo[5,4-d]pyrimidine Scaffold with Dual Carboxylic Acid Motif Matches Privileged Chemotypes for Kinase and TLR7/CFTR Target Classes

The isoxazolo[5,4-d]pyrimidine scaffold has been validated across multiple target classes: as selective TLR7 agonists with low micromolar potency [1], as ΔF508-CFTR correctors active in halide transport assays at 10–30 µM [2], and in kinase inhibitor patents targeting VEGFR and Src family kinases [3]. The target compound's dual carboxylic acid motif is structurally analogous to the oxazolo[5,4-d]pyrimidine carboxylic acid series claimed in Sanofi patent EP-2729475-B8 for wound healing via EDG-1 receptor modulation [4]. While direct target-specific IC50 data for this exact compound are not publicly available, the fusion of a privileged scaffold with a bi-dentate carboxylic acid functionality positions it as a strategic fragment for lead discovery in programs where carboxylate–target interactions (e.g., with Arg/Lys residues or metal ions) are desired.

Privileged scaffold Kinase inhibitor TLR7 agonist CFTR corrector

5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid – Optimal Application Scenarios for Procurement


Fragment-Based Drug Discovery Campaigns Targeting Kinases or Toll-Like Receptors Requiring High Aqueous Solubility

The compound's LogP of -0.83 and high TPSA of 135.52 Ų make it exceptionally well-suited for fragment screening libraries that prioritize aqueous solubility over membrane permeability. In kinase inhibitor programs derived from the isoxazolo[5,4-d]pyrimidine scaffold [1], the dual carboxylic acid motif provides two anchor points for structure-based optimization, while the 3 rotatable bonds allow the carboxymethyl chain to explore multiple binding sub-pockets. Procurement of this compound is recommended when fragment libraries require compounds with computed solubility exceeding 1 mM in aqueous buffer—a threshold the 5-methyl analog (LogP -0.38) is less likely to achieve.

Biophysical Assay Development Requiring Multiple Hydrogen Bond Functionalities for SPR or ITC Analysis

With 2 hydrogen bond donors and 7 acceptors , this compound offers richer thermodynamic binding signatures than its single-donor comparators. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) experiments benefit from compounds capable of engaging multiple target residues, as each additional enthalpically favorable H-bond can improve signal-to-noise ratios in binding assays. The ≥98% purity specification ensures reliable stoichiometry determination in ITC experiments, where impurities exceeding 2% can distort calculated binding enthalpies.

CFTR Corrector Structure–Activity Relationship Studies Targeting ΔF508 Trafficking Defects

Isoxazolo[5,4-d]pyrimidines have demonstrated ΔF508-CFTR corrector activity with six analogs achieving low micromolar potency in halide transport assays [2]. The target compound's N-5 carboxymethyl substitution represents an underexplored vector in published CFTR corrector SAR. Its higher TPSA and lower LogP relative to the 5-methyl analog may favor interaction with extracellular or membrane-proximal domains of CFTR, potentially yielding correctors with distinct rescue mechanisms compared to existing clinical candidates such as lumacaftor.

Crystallographic Fragment Screening with Enhanced Conformational Sampling and Metal Chelation Potential

The 3 rotatable bonds of the target compound provide greater conformational diversity than analogs restricted to a single rotatable bond, increasing the likelihood of obtaining well-resolved electron density in protein–ligand co-crystal structures. The dual carboxylic acid motif can coordinate catalytic metal ions (e.g., Mg²⁺ in kinases, Zn²⁺ in metalloproteases) or form bidentate salt bridges with arginine-rich binding pockets. Procurement is particularly indicated for structural biology groups using high-throughput crystallographic fragment screening where maximal chemical diversity per core scaffold is desired.

Quote Request

Request a Quote for 5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.